4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNRFCARVPZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Dihydronaphtho[1,2-d]thiazole Core
The dihydronaphtho[1,2-d]thiazole moiety is a critical structural component. A validated method for constructing similar fused thiazole systems involves the use of sulfur monochloride ($$ \text{S}2\text{Cl}2 $$) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene.
Cyclization of N-Substituted Aminonaphthoquinones
In a representative procedure, $$ N $$-substituted 2-(methylamino)naphthoquinones react with $$ \text{S}2\text{Cl}2 $$ in the presence of DABCO at $$-20^\circ \text{C}$$ to form the thiazole ring via electrophilic sulfur insertion. For the target compound, this step could involve a naphthalene derivative functionalized with an amine group at the 1-position. After cyclization, the intermediate is treated with triethylamine ($$ \text{Et}_3\text{N} $$) at $$100^\circ \text{C}$$ to yield the dihydronaphtho[1,2-d]thiazole core.
Key Reaction Conditions:
Amide Bond Formation with Butanamide
The butanamide side chain is introduced via coupling the thiazole amine with butanoic acid derivatives.
Carbodiimide-Mediated Coupling
A standard protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 4-chlorophenylthio-butanoyl chloride. The activated intermediate reacts with the primary amine of the dihydronaphtho[1,2-d]thiazole in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at room temperature.
Key Reaction Conditions:
Structural Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : The amide C=O stretch appears near $$1640 \, \text{cm}^{-1}$$, while the thioether C–S vibration is observed at $$700–750 \, \text{cm}^{-1}$$.
- $$^1\text{H}$$ NMR : Aromatic protons in the dihydronaphtho system resonate at $$6.5–7.7 \, \text{ppm}$$, and the butanamide methylene groups appear as multiplets near $$1.2–2.5 \, \text{ppm}$$.
- Mass Spectrometry : The molecular ion peak at $$m/z = 415.0$$ confirms the molecular weight.
Summary of Synthetic Pathways
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiazole cyclization | $$ \text{S}2\text{Cl}2 $$, DABCO, $$ \text{Et}_3\text{N} $$ | 60–85% |
| 2 | Thioether formation | 4-Chlorothiophenol, $$ \text{K}2\text{CO}3 $$, DMF | 50–70% |
| 3 | Amide coupling | EDCl, HOBt, $$ \text{CH}2\text{Cl}2 $$ | 65–80% |
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide or thiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the thioether and naphthothiazole moieties suggests it could have activity against certain diseases, possibly as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The thioether and naphthothiazole groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of molecules:
Thiazole Derivatives with Halogenated Aryl Groups
- Compound 16 (): 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide. Key Features: 4-(4-chlorophenyl)thiazol-2-yl group, nitroguanidino-substituted pentanamide chain. Activity Data: Reported bioactivity values of 11, 6, 6 (unspecified parameters) .
- Compound 14 (): 2-Amino-3-(benzyloxy)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide. Key Features: Benzyloxy substituent on propanamide chain; lower activity (0, 0, 0) .
Comparison :
- The target compound’s butanamide linker may enhance conformational flexibility compared to the rigid pentanamide chain in Compound 15.
Dihydronaphthothiazole Derivatives
- Molecular Formula: C₁₃H₁₁ClN₂OS .
Comparison :
- The butanamide chain in the target may improve solubility compared to the shorter acetamide chain in .
C. Triazole Derivatives with Sulfonyl/Halophenyl Groups ()
- Compounds [7–9] : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
Comparison :
- The target’s thiazole core differs from the triazole system, affecting aromaticity and hydrogen-bonding capacity.
- The (4-chlorophenyl)thio group in the target may exhibit similar electronic effects to sulfonyl/halophenyl groups in triazoles but with distinct steric and electronic profiles.
Bioactivity and Pharmacokinetic Insights
- Activity Trends: The nitroguanidino group in Compound 16 correlates with higher bioactivity compared to benzyloxy (Compound 14), suggesting electron-withdrawing substituents enhance efficacy .
- Thiol vs. Sulfonyl Linkers : The target’s thioether linkage may confer greater metabolic stability than sulfonyl groups in triazoles, which are prone to enzymatic hydrolysis .
Biological Activity
4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a synthetic compound that belongs to a class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN2OS2
- Molecular Weight : 415.0 g/mol
- CAS Number : 922989-51-3
The structure of this compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. A study evaluating various thiazole derivatives found that they displayed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzyme systems.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro assays have demonstrated that certain thiazole derivatives can inhibit AChE with varying degrees of potency . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, which is vital for cognitive function.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile and therapeutic index of this compound. Preliminary results suggest that it exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved in its cytotoxic action .
Case Studies and Research Findings
Case Study 1: Acetylcholinesterase Inhibition
In a comparative study of thiazole derivatives, this compound was evaluated alongside other compounds for their AChE inhibitory activity. The study reported an IC50 value indicating effective inhibition compared to standard drugs used in Alzheimer's treatment .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess efficacy, finding that it inhibited bacterial growth at concentrations lower than those required for many existing antibiotics .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol under controlled heating (30–60 minutes) achieves yields up to 85% . Key parameters include solvent choice (ethanol, DMSO), temperature (70–90°C), and stoichiometric ratios (1:1 molar ratio of reactants). Monitoring via TLC ensures reaction completion, and recrystallization from ethanol-dioxane mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and naphthothiazole groups) and amide protons (δ 10–12 ppm). Carbon signals for thioether (C-S, δ 40–50 ppm) and carbonyl (C=O, δ 165–175 ppm) are critical .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray crystallography : Resolve dihedral angles between the chlorophenyl and thiazole moieties to confirm spatial arrangement .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer : Screen for anticancer, antiviral, or antiplatelet activity using:
- In vitro assays : Cell viability (MTT assay) against cancer lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Evaluate inhibition of cyclooxygenase (COX) or viral proteases via fluorometric assays .
- Dose-response curves : Use IC50 values to compare potency with reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify the chlorophenyl group (e.g., replace Cl with F or NO2) or vary the thiazole ring substituents .
- Biological testing : Correlate substituent effects with activity metrics (e.g., IC50 shifts) to identify critical pharmacophores .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to quantify substituent contributions to activity .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Validate purity : Ensure ≥95% purity via HPLC before testing, as impurities (e.g., unreacted intermediates) may skew results .
- Cross-study meta-analysis : Compare data trends (e.g., logP vs. activity) to resolve contradictions in potency .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate interactions with COX-2 or EGFR kinases, focusing on hydrogen bonds with the amide group and hydrophobic contacts with the chlorophenyl ring .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
- QSAR modeling : Develop regression models using descriptors like polar surface area (PSA) and logD7.4 to predict activity .
Q. How can flow chemistry optimize the scalability of its synthesis while maintaining purity?
- Methodological Answer :
- Continuous-flow reactors : Use microfluidic systems to control exothermic reactions (e.g., thioether formation) at 50–80°C with residence times <10 minutes .
- In-line analytics : Integrate UV-Vis or IR probes for real-time monitoring of intermediate formation .
- DoE optimization : Apply fractional factorial designs to maximize yield (e.g., varying temperature, flow rate, and catalyst loading) .
Q. What are effective approaches for modifying the thioether linkage to enhance metabolic stability?
- Methodological Answer :
- Bioisosteric replacement : Substitute sulfur with sulfone or sulfonamide groups to reduce oxidative metabolism .
- Prodrug strategies : Mask the thioether as a disulfide (cleaved in vivo) to improve plasma stability .
- Enzymatic assays : Test stability in liver microsomes (e.g., human S9 fraction) to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
